Cas no 1021950-26-4 (Tyrosine kinase inhibitor)

Tyrosine kinase inhibitors (TKIs) are a class of small-molecule compounds designed to selectively target and inhibit tyrosine kinase enzymes, which play a critical role in cellular signaling pathways, particularly those involved in proliferation and survival. These inhibitors are widely utilized in oncology to disrupt aberrant signaling in cancer cells, offering targeted therapeutic effects with reduced off-target toxicity compared to conventional chemotherapy. Key advantages include high specificity for mutant or overactive kinases, oral bioavailability, and the potential for combination therapy. TKIs have demonstrated efficacy in treating various malignancies, such as chronic myeloid leukemia and non-small cell lung cancer, by blocking oncogenic drivers like BCR-ABL and EGFR.
Tyrosine kinase inhibitor structure
Tyrosine kinase inhibitor structure
Product Name:Tyrosine kinase inhibitor
CAS No:1021950-26-4
MF:C31H31FN6O5
MW:586.613450288773
MDL:MFCD17010276
CID:823823
Update Time:2025-11-02

Tyrosine kinase inhibitor Chemical and Physical Properties

Names and Identifiers

    • 1,1-Cyclopropanedicarboxamide
    • N-(4-fluorophenyl)-N'-[4-[[2-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]-
    • 1,1-Cyclopropanedicarboxamide, N-(4-fluorophenyl)-N'-[4-[[2-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]-
    • 1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide
    • B-Raf inhibitor
    • Tyrosine kinase inhibitor
    • XL-184
    • N-(4-Fluorophenyl)-N'-[4-[[2-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]-1,1-cyclopropanedicarboxamide
    • DCL000409(XL184)
    • MDL: MFCD17010276
    • Inchi: 1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41)
    • InChI Key: PKOVTRMHYNEBDU-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC(C1(C(NC2C=CC(=CC=2)OC2C=CN=C3C=2C=C(C(NCCN2CCOCC2)=O)N3)=O)CC1)=O

Computed Properties

  • Exact Mass: 586.23423
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 13

Experimental Properties

  • Density: 1.428
  • PSA: 137.68

Tyrosine kinase inhibitor Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

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Tyrosine kinase inhibitor Suppliers

Amadis Chemical Company Limited
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(CAS:1021950-26-4)Tyrosine kinase inhibitor
Order Number:A896862
Stock Status:in Stock
Quantity:5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:56
Price ($):393.0
Email:sales@amadischem.com

Additional information on Tyrosine kinase inhibitor

Comprehensive Guide to Tyrosine Kinase Inhibitor (CAS No. 1021950-26-4): Properties, Applications, and Market Trends

The tyrosine kinase inhibitor (TKI) with CAS No. 1021950-26-4 represents a critical class of therapeutic agents targeting aberrant signaling pathways in various diseases, particularly cancers. As a small molecule inhibitor, this compound selectively binds to the ATP-binding site of tyrosine kinases, disrupting uncontrolled cell proliferation. The growing interest in precision medicine and targeted cancer therapies has positioned TKIs at the forefront of oncological research and treatment protocols.

Structurally, this tyrosine kinase inhibitor features a heterocyclic core that enables high-affinity interactions with kinase domains. Its molecular design demonstrates improved selectivity profiles compared to early-generation inhibitors, reducing off-target effects while maintaining potent activity against specific kinase targets. Researchers particularly value its favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, making it suitable for treating both solid tumors and hematological malignancies.

The mechanism of action for CAS No. 1021950-26-4 involves competitive inhibition of tyrosine phosphorylation, effectively blocking downstream signal transduction pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. This dual-pathway inhibition addresses key challenges in cancer drug resistance, a hot topic in current oncological research. Clinical studies highlight its efficacy against tumors with specific genetic alterations, aligning with the paradigm of biomarker-driven therapy that dominates modern treatment guidelines.

Beyond oncology, this TKI compound shows promise in treating inflammatory and autoimmune conditions due to its modulatory effects on immune cell signaling. Researchers are investigating its potential in fibrotic disorders and angiogenesis-related diseases, expanding the therapeutic horizon for kinase inhibitors. The compound's ability to modulate tumor microenvironment has become a particularly active area of investigation, reflecting current interests in cancer immunotherapy combinations.

The global market for tyrosine kinase inhibitors continues to grow exponentially, driven by increasing cancer incidence and demand for personalized treatment options. Analysts project significant expansion in the targeted therapy market, with CAS No. 1021950-26-4 positioned as a valuable asset in pharmaceutical pipelines. Patent landscapes and drug development strategies increasingly focus on such selective inhibitors to address unmet medical needs while minimizing adverse effects.

Recent advancements in drug formulation technologies have enhanced the delivery of this kinase inhibitor, with nanoparticle-based systems and oral dosage forms improving patient compliance. The compound's stability profile allows for various pharmaceutical formulations, a crucial factor in its clinical translation. These developments respond to frequent patient queries about medication administration and treatment convenience in online searches.

Ongoing clinical trials explore novel combinations of this TKI with immune checkpoint inhibitors and chemotherapeutic agents, addressing common search terms related to combination therapies. The scientific community particularly focuses on overcoming acquired resistance mechanisms, a major challenge in long-term cancer management. These research directions mirror the most searched questions about treatment durability and therapy sequencing in medical databases.

From a safety perspective, this tyrosine kinase inhibitor demonstrates a manageable adverse effect profile compared to traditional cytotoxic agents. Common side effects align with other targeted therapies, including manageable dermatological reactions and gastrointestinal symptoms. These safety considerations frequently appear in patient forums and healthcare professional discussions about quality of life during treatment.

The synthesis of CAS No. 1021950-26-4 involves sophisticated organic chemistry techniques to achieve the required stereochemical purity. Manufacturing processes emphasize green chemistry principles and cost-effective production, reflecting industry trends toward sustainable pharmaceutical development. Analytical methods for quality control employ advanced chromatographic techniques and spectroscopic characterization to ensure batch consistency.

Future research directions for this kinase inhibitor include exploring its potential in rare cancers and developing biomarker panels for patient selection. The compound's application in minimal residual disease settings and adjuvant therapy represents another promising avenue, addressing frequently searched clinical scenarios. These developments position tyrosine kinase inhibitors as enduring pillars in the evolving landscape of molecularly targeted therapies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1021950-26-4)Tyrosine kinase inhibitor
A896862
Purity:99%
Quantity:5mg
Price ($):393.0
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